molecular formula C14H21N3O6S B1194774 Isopenicillin N CAS No. 58678-43-6

Isopenicillin N

Cat. No.: B1194774
CAS No.: 58678-43-6
M. Wt: 359.40 g/mol
InChI Key: MIFYHUACUWQUKT-GTQWGBSQSA-N
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Comparison with Similar Compounds

  • Penicillin N
  • Cephalosporin C
  • 6-Aminopenicillanic acid
  • 7-Aminocephalosporanic acid

Isopenicillin N’s unique role in the biosynthesis of both penicillin and cephalosporin antibiotics underscores its importance in the field of antibiotic research and production.

Properties

CAS No.

58678-43-6

Molecular Formula

C14H21N3O6S

Molecular Weight

359.40 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(5S)-5-amino-5-carboxypentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23)/t6-,8+,9-,11+/m0/s1

InChI Key

MIFYHUACUWQUKT-GTQWGBSQSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@@H](C(=O)O)N)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C

Key on ui other cas no.

58678-43-6

Synonyms

adicillin
cephalosporin N
D-4-amino-4-carboxybutyl penicillanic acid
isopenicillin N
penicillin N
penicillin N, (2S-(2alpha,5alpha,6beta(R*)))-isomer
penicillin N, monopotassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer
penicillin N, potassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer
penicillin N, potassium salt, (2S-(2alpha,5alpha,6beta(S*)))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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